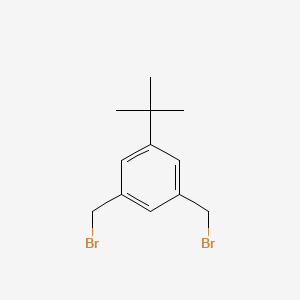

1,3-Bis(bromomethyl)-5-tert-butylbenzene

Description

Properties

CAS No. |

64726-28-9 |

|---|---|

Molecular Formula |

C12H16Br2 |

Molecular Weight |

320.06 g/mol |

IUPAC Name |

1,3-bis(bromomethyl)-5-tert-butylbenzene |

InChI |

InChI=1S/C12H16Br2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6H,7-8H2,1-3H3 |

InChI Key |

OHACYDZJVSOZTL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)CBr)CBr |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CBr)CBr |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Macrocycles : The compound is primarily used as an intermediate in the formation of macrocyclic compounds through nucleophilic substitution reactions. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical properties.

- Reactivity with Nucleophiles : The bromomethyl groups can react with various nucleophiles such as amines and alcohols, leading to the formation of derivatives with different biological activities. This property is particularly useful in medicinal chemistry for developing new therapeutic agents.

-

Synthesis of Biologically Active Molecules :

- It has been involved in the synthesis of steroid sulfatase inhibitors.

- The compound has also been used in the development of short cationic antimicrobial peptides, which are important for combating antibiotic resistance.

Case Study 1: Macrocyclic Compound Formation

A study demonstrated the use of 1,3-bis(bromomethyl)-5-tert-butylbenzene as a precursor for synthesizing macrocyclic compounds. The research highlighted its efficiency in forming stable cyclic structures that exhibit enhanced biological activity compared to linear analogs.

Case Study 2: Antimicrobial Peptide Synthesis

Research focused on synthesizing cationic antimicrobial peptides using this compound as a key intermediate. The findings indicated that derivatives formed from this compound showed significant antimicrobial activity against various pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups undergo nucleophilic displacement with various nucleophiles under controlled conditions:

Mechanistic Insight : The reaction with isobutyronitrile involves deprotonation by n-BuLi to generate a carbanion, which displaces bromide via an SN2 mechanism . Steric hindrance from the tert-butyl group slows kinetics but enhances regioselectivity.

Cross-Coupling Reactions

The compound serves as a precursor for organometallic intermediates:

Key Observation : Grignard formation requires extended reflux due to steric bulk, but subsequent transmetallation with ZnCl₂ enables efficient palladium-catalyzed cross-coupling .

Polymerization and Network Formation

The bifunctional bromide sites enable structural cross-linking:

| Monomer | Conditions | Product | Application |

|---|---|---|---|

| DABCO (1,4-diazabicyclo[2.2.2]octane) | DMA, 95°C | DABCO-pillared porous material | Gas storage |

Structural Analysis : The tert-butyl groups create hydrophobic pockets in the polymer matrix, enhancing CO₂ adsorption capacity .

Comparative Reactivity

Reactivity trends relative to analogs:

| Compound | Key Structural Difference | Reaction Rate (vs Reference) |

|---|---|---|

| 1,3-Bis(bromomethyl)-5-tert-butylbenzene | tert-butyl group | 1× (reference) |

| 1,3-Bis(bromomethyl)benzene | No tert-butyl | 3.2× faster in SN2 |

| 1-Bromo-3,5-di-tert-butylbenzene | Single Br site | Limited cross-linking |

Steric Effects : The tert-butyl group reduces reaction rates by 68–72% compared to unsubstituted analogs but improves thermal stability of products .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric effects of substituents significantly differentiate 1,3-bis(bromomethyl)-5-tert-butylbenzene from analogues:

Key Observations:

- Steric Effects: The tert-butyl group in this compound reduces reaction rates in crowded environments (e.g., coupling reactions) compared to less bulky derivatives like 1,3-bis(bromomethyl)benzene .

- Electronic Effects: The nitro group in 1,3-bis(bromomethyl)-5-nitrobenzene increases ring electrophilicity, favoring reactions like nitration or sulfonation, whereas the tert-butyl group in the target compound promotes stability in radical or carbocation intermediates .

Solubility and Stability

- Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to nitro or methoxy derivatives, which are more polar .

- Thermal Stability: Bulky substituents like tert-butyl improve thermal stability, as evidenced by the sublimable nature of tert-butyl-containing naphthalenediimide derivatives synthesized from similar intermediates .

Preparation Methods

Radical Bromination of 1,3-Dimethyl-5-tert-butylbenzene

The most plausible route involves radical bromination of 1,3-dimethyl-5-tert-butylbenzene using N-bromosuccinimide (NBS) under controlled conditions. This method parallels the synthesis of structurally related bromomethyl aromatics, where benzylic hydrogen abstraction by bromine radicals generates stabilized intermediates.

Reaction Conditions

- Substrate : 1,3-Dimethyl-5-tert-butylbenzene

- Brominating Agent : NBS (2.2 equiv)

- Initiator : Dibenzoyl peroxide (DBPO, 0.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Temperature : Reflux (80°C)

- Duration : 12–24 hours

Mechanistic Insights

The tert-butyl group electronically deactivates the aromatic ring, directing bromination to the benzylic methyl groups. Radical chain propagation ensures selective mono-bromination at each methyl site.

Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NBS Equiv | 2.2 | Maximizes di-bromination |

| DBPO Concentration | 0.1 equiv | Prevents over-initiation |

| Reaction Time | 18 hours | Balances conversion vs. side reactions |

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 9:1) typically yields 65–75% product.

Alkylation of 5-tert-butylisophthalic Acid Derivatives

An alternative pathway involves alkylating a pre-functionalized benzene core. For example, 5-tert-butylisophthalic acid may be reduced to the diol, followed by bromination:

Step 1: Reduction to Diol

- Reagents : LiAlH₄ (4 equiv) in THF

- Conditions : 0°C → RT, 4 hours

- Intermediate : 1,3-Bis(hydroxymethyl)-5-tert-butylbenzene

Step 2: Bromination

Advantages : Avoids radical intermediates, suitable for acid-sensitive substrates.

Comparative Analysis of Brominating Agents

| Brominating Agent | Selectivity | Yield (%) | Side Products |

|---|---|---|---|

| NBS/DBPO | High | 65–75 | Tribrominated |

| HBr/H₂O₂ | Moderate | 50–60 | Oxidized byproducts |

| PBr₃ | High | 70–80 | None |

NBS offers superior selectivity for di-bromination, while PBr₃ achieves higher yields but requires anhydrous conditions.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q & A

Q. What are the optimized synthetic routes for 1,3-bis(bromomethyl)-5-tert-butylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a toluene derivative with a tert-butyl substituent. Key steps include:

- Direct bromination : Use of brominating agents (e.g., NBS or HBr with CuBr as a catalyst) under controlled temperatures (0–20°C) to avoid over-bromination .

- Regioselectivity control : The tert-butyl group directs bromination to the para position due to steric and electronic effects, but competing ortho/meta bromination may occur. GC-MS or HPLC analysis is critical to confirm product purity (>97% GC) and isomer distribution .

- Yield optimization : Lower temperatures (0°C) reduce side reactions, while higher catalyst loading (e.g., CuBr) improves efficiency. Typical yields range from 48–65% depending on scale .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm bromomethyl (-CHBr) and tert-butyl (-C(CH)) group positions. Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHBr, expected m/z ~305.94) and isotopic Br patterns .

- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require inert conditions due to hygroscopic bromomethyl groups .

Q. How should researchers handle and store this compound safely in the lab?

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Use desiccants to minimize moisture exposure .

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Bromomethyl groups are lachrymatory and may release HBr upon decomposition .

- Waste disposal : Collect waste in halogenated solvent containers and coordinate with certified waste management services to avoid environmental release .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of bromomethyl substituents in cross-coupling reactions?

The tert-butyl group enhances steric hindrance, slowing SN2 reactions but stabilizing intermediates in Suzuki-Miyaura couplings. For example:

- Palladium-catalyzed coupling : Use Pd(PPh) with aryl boronic acids in THF at 80°C. The tert-butyl group reduces electron density at the benzene ring, requiring longer reaction times (24–48 hrs) for full conversion .

- Competing elimination : At high temperatures (>100°C), β-hydride elimination may form styrenic byproducts. Monitor via TLC or in situ IR .

Q. What computational methods aid in predicting regioselectivity during electrophilic substitution?

- DFT calculations : Use B3LYP/6-31G(d) to model charge distribution and frontier molecular orbitals. The tert-butyl group increases electron density at the para position, favoring bromine attack there .

- Molecular dynamics simulations : Assess steric effects in solvent environments (e.g., acetic acid) to predict kinetic vs. thermodynamic product ratios .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing bromination vs. oxidation)?

Q. What role does this compound play in designing supramolecular materials?

- Polymer crosslinking : Bromomethyl groups act as reactive sites for nucleophilic substitution in polymer networks (e.g., with thiols or amines), enhancing thermal stability .

- Coordination chemistry : The tert-butyl group improves solubility in nonpolar solvents, facilitating self-assembly with metal ions (e.g., Pd) for catalytic frameworks .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 4.5–4.8 ppm (-CHBr), δ 1.3 ppm (-C(CH)) | |

| HRMS | m/z 305.94 (M), isotopic ratio Br:Br ≈ 1:1 | |

| IR | 560–600 cm (C-Br stretch) |

Q. Table 2. Comparison of Bromination Catalysts

| Catalyst | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| CuBr | 0–20 | 65 | <5% ortho-brominated |

| FeBr | 25 | 48 | 15% dibrominated |

| NBS (UV) | 40 | 32 | Oxidized ring products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.